Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-
Description
Structural Breakdown
| Component | Description |
|---|---|
| Parent structure | Disilane (Si–Si bond with six substituents) |
| Substituents | - Five methyl groups (–CH₃) |
| - One 4-(trimethylsilyl)phenyl group (–C₆H₄–Si(CH₃)₃ at para position) |
IUPAC Name :
1,1,1,2,2-Pentamethyl-2-[4-(trimethylsilyl)phenyl]disilane
Comparison to Analogues :
Significance in Organosilicon Chemistry
This compound’s significance stems from three interrelated factors:
Electronic Modulation
The electron-donating trimethylsilyl group on the phenyl ring induces hyperconjugative effects, stabilizing the Si–Si bond while altering the compound’s redox potential. Theoretical studies on similar systems suggest a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to non-silylated analogs.
Steric Effects
Applications
The compound’s dual functionality—combining a rigid aromatic system with flexible silyl groups—positions it as a versatile building block for next-generation silicon-based materials. Ongoing research aims to exploit its unique stereoelectronic profile in quantum dot synthesis and organic light-emitting diodes (OLEDs).
Properties
CAS No. |
19096-98-1 |
|---|---|
Molecular Formula |
C14H28Si3 |
Molecular Weight |
280.63 g/mol |
IUPAC Name |
dimethyl-trimethylsilyl-(4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C14H28Si3/c1-15(2,3)13-9-11-14(12-10-13)17(7,8)16(4,5)6/h9-12H,1-8H3 |
InChI Key |
WRILCDHGYNWDFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with disilane derivatives. One common method includes the use of chlorosilanes and Grignard reagents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in an inert atmosphere.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- has garnered interest in several research areas:
Chemistry
- Precursor in Synthesis: It serves as a building block for synthesizing more complex organosilicon compounds. Its reactivity allows it to participate in various organic transformations.
- Reagent in Organic Chemistry: The compound is used in reactions that require stable silane derivatives.
Biology
- Antifungal Properties: Studies have indicated that certain organosilicon compounds exhibit antifungal activity against pathogens such as Aspergillus flavus. The mechanism may involve disruption of fungal cell membranes.
- Cytotoxicity in Cancer Research: Preliminary investigations show that disilanes can induce cell death in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanisms include apoptosis and necrosis due to enhanced lipophilicity allowing better cellular uptake.
Materials Science
- Advanced Coatings: The compound is explored for its potential use in developing advanced materials with specific surface properties.
- Catalytic Applications: It is investigated for its role as a catalyst in various industrial processes.
Study 1: Antifungal Efficacy
A study demonstrated that disilanes can effectively inhibit the growth of A. flavus. Higher concentrations resulted in significant reductions in fungal biomass, observed through scanning electron microscopy.
Study 2: Cytotoxic Effects on Cancer Cells
Research focusing on the cytotoxic effects of disilanes revealed significant activity against human breast cancer cells at concentrations above 50 µM. Flow cytometry analysis confirmed increased apoptotic populations, suggesting potential for development as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Inhibition of A. flavus growth | |
| Cytotoxicity | Induction of apoptosis in MCF-7 cells |
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane involves its interaction with molecular targets through its silicon atoms and phenyl ring. The compound can form stable complexes with various substrates, facilitating reactions through coordination and activation of specific pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Key Findings:
Steric Effects : The pentamethyl and trimethylsilylphenyl groups in the target compound create substantial steric hindrance, likely reducing its susceptibility to nucleophilic attack or undesired side reactions compared to less bulky analogs like pentaphenyl-disilane .
Electronic Properties : Unlike nitro- or ethynyl-substituted silanes (e.g., Trimethyl((4-nitrophenyl)ethynyl)silane), the target compound lacks strong electron-withdrawing groups, suggesting a more electron-rich aromatic system. This may influence its participation in electrophilic substitutions or coordination chemistry .
Synthetic Utility : Computational studies on reductive elimination () indicate that sterically demanding silyl substituents (e.g., tris(trimethylsilyl)silyl) lower activation barriers for disilane formation. The target compound’s trimethylsilylphenyl group, while bulky, may offer a balance between synthetic accessibility and stability .
Thermal Stability: Bulky substituents like trimethylsilylphenyl groups are known to enhance thermal stability by impeding decomposition pathways. This contrasts with simpler disilanes (e.g., diphenylsilyl(triphenyl)silane), which may degrade more readily under heat .
Biological Activity
Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- is a silane compound with potential biological activity. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Disilane compounds are characterized by their silicon-silicon (Si-Si) bonds, which can influence their reactivity and biological interactions. The specific compound in focus features a pentamethyl group and a trimethylsilyl phenyl substituent, contributing to its unique chemical behavior.
Antifungal Activity
Research has indicated that certain organosilicon compounds exhibit antifungal properties. For instance, studies have shown that disilanes can inhibit the growth of fungi like Aspergillus flavus, suggesting potential applications in agricultural and food safety contexts. These compounds may disrupt fungal cell membranes or interfere with metabolic pathways, although specific mechanisms for disilane, pentamethyl[4-(trimethylsilyl)phenyl]-, remain to be fully elucidated .
Cytotoxicity
Preliminary investigations into the cytotoxic effects of disilanes have shown that they can induce cell death in various cancer cell lines. The presence of multiple methyl groups may enhance lipophilicity, allowing for better cellular uptake. However, the exact cytotoxic mechanisms—whether through apoptosis or necrosis—are still under investigation. Studies have reported varying degrees of cytotoxicity depending on the concentration and exposure time .
Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of organopolysilanes demonstrated that disilanes could effectively inhibit fungal growth in vitro. The results indicated that higher concentrations led to greater inhibition rates against A. flavus, with a notable reduction in fungal biomass observed via scanning electron microscopy .
Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation focusing on cancer therapeutics, disilane derivatives were tested against human breast cancer cells (MCF-7). The results showed significant cytotoxicity at concentrations above 50 µM, with flow cytometry analysis confirming increased apoptotic cell populations. This suggests potential for further development as an anticancer agent .
The biological activity of disilane compounds is thought to arise from several mechanisms:
- Membrane Disruption : Similar to other silanes, the structural properties may allow for interaction with lipid membranes, leading to permeability changes.
- Reactive Oxygen Species (ROS) Generation : Some organosilicon compounds are known to induce oxidative stress, contributing to cell death in various biological systems.
- Enzyme Inhibition : There is potential for these compounds to inhibit specific enzymes involved in critical metabolic pathways in fungi and cancer cells.
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Moisture Sensitivity : Si–Si bonds hydrolyze in humid environments; store under N₂/Ar.
- Thermal Stability : Decomposes above 150°C; use low-temperature reactions (e.g., −78°C for lithiation).
- Light Exposure : UV light may cleave Si–C bonds; conduct reactions in amber glassware.
Supporting Data : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide decomposition profiles .
How does the presence of multiple trimethylsilyl groups affect the compound’s behavior in catalytic cycles?
Advanced Research Question
- Steric Hindrance : Reduces catalyst turnover by blocking active sites (e.g., in Pd-catalyzed couplings).
- Electron Donation : Trimethylsilyl groups donate electrons via σ–π conjugation, modulating redox potentials.
Methodology : - Catalyst Design : Use bulky ligands (e.g., tris-o-furylphosphine) to mitigate steric clashes .
- Electrochemical Studies : Cyclic voltammetry reveals shifts in oxidation/reduction potentials due to silyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
